molecular formula C20H13ClF3N3S B2875322 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 670269-89-3

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2875322
CAS No.: 670269-89-3
M. Wt: 419.85
InChI Key: OXDLJHGXMAVVAB-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a 4-chloro-3-(trifluoromethyl)phenyl group at the 4-position and a 4-methylphenyl substituent at the 5-position of the thieno-pyrimidine core. Thieno-pyrimidine derivatives are known for their kinase inhibitory properties, with modifications to substituents significantly impacting potency, selectivity, and pharmacokinetics .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3S/c1-11-2-4-12(5-3-11)14-9-28-19-17(14)18(25-10-26-19)27-13-6-7-16(21)15(8-13)20(22,23)24/h2-10H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDLJHGXMAVVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties suggest potential applications in therapeutic areas, including oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C18H17ClF3N3SC_{18}H_{17}ClF_3N_3S, with a molecular weight of approximately 523.987 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes. The thieno[2,3-d]pyrimidine moiety is particularly noted for its ability to interact with protein kinase pathways, which are crucial in cancer cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance:

  • In vitro studies showed that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.
  • In vivo studies in animal models demonstrated significant tumor reduction when treated with thieno[2,3-d]pyrimidine derivatives.

Antimicrobial Activity

Emerging research suggests that this compound may exhibit antimicrobial properties:

  • Case Study : A recent study evaluated the efficacy of thieno[2,3-d]pyrimidine derivatives against resistant strains of bacteria and fungi. The results indicated a moderate to high inhibitory effect on several pathogens, suggesting potential as an antibiotic candidate.

Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerVarious Cancer Cell LinesInhibition of cell proliferation; apoptosis induction
AntimicrobialResistant Bacterial StrainsModerate to high inhibitory effects

Case Studies

  • Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry reported that a derivative similar to this compound showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
  • Antimicrobial Properties :
    Another investigation published in Antimicrobial Agents and Chemotherapy assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antimicrobial potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the substituents on the phenyl rings and the thieno-pyrimidine core. For example:

  • N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b): Features a 3-chlorobenzyloxy group and a 4-nitrophenyl moiety. Molecular weight: 523.39 .
  • 5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine: Substituted with a phenyl group at the 5-position and a 3-trifluoromethylphenyl group at the 4-position. CAS: 314244-73-0 .
  • N-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-amine: A simpler analog with a 4-methylphenyl group. Molecular weight: 241.31 (CAS: 63895-45-4) .

The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group likely enhances electron-withdrawing effects and metabolic stability compared to analogs with nitro or methoxy substituents .

Anticancer Activity
  • Dual EGFR/HER2 Inhibitors : Analogs like 18b (IC₅₀ = 0.12 µM for EGFR) demonstrate potent kinase inhibition. The 4-nitrophenyl group enhances binding affinity, while chloro substituents improve selectivity .
  • IB-32 (HCV Replication Inhibitor): A related thieno-pyrimidine derivative inhibits STAT3, a pathway critical in cancer progression .
Antimicrobial Activity
  • 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido-thieno[2,3-d]pyrimidin-4-amine: Exhibits MIC values of 12.5–25 µg/mL against E. coli and B. subtilis .

Physicochemical Properties

  • Melting Points : Analogs with nitro groups (e.g., 18b: 262–264°C) have higher melting points than those with methyl or methoxy substituents .
  • Solubility: The trifluoromethyl group in the target compound may reduce aqueous solubility compared to methoxy or amino-substituted analogs .

Data Table: Key Analogs of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Yield
N-[4-(Benzenesulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (25) C₁₈H₁₄N₃O₂S₂ 368.5 Phenylsulfonyl Kinase inhibition 56%
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine C₁₉H₁₃F₃N₄S 386.39 Phenyl, 3-CF₃ Not reported Not reported
Compound 18b C₂₉H₂₀Cl₂N₄O₂S 523.39 3-Chlorobenzyloxy, 4-nitrophenyl EGFR/HER2 inhibition (IC₅₀ <1 µM) 78.5%
N-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-amine C₁₃H₁₁N₃S 241.31 4-Methylphenyl Not reported Not reported

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